Estriol 3-(beta-D-glucuronide) sodium salt
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Overview
Description
Estriol 3-(beta-D-glucuronide) sodium salt is a metabolite of estriol, a naturally occurring estrogen. It is formed from estriol by the enzyme UDP-glucuronosyltransferase (UGT) isoform UGT1A10 . This compound is known for its role in various biological processes and is often used in scientific research.
Mechanism of Action
Target of Action
Estriol 3-(beta-D-glucuronide) sodium salt is a metabolite of Estriol . It primarily targets the UDP-glucuronosyltransferase (UGT) isoform UGT1A10 . This enzyme plays a crucial role in the glucuronidation process, a major phase II metabolic pathway in the body. It also binds to basolateral and canalicular liver plasma membranes .
Mode of Action
The compound competitively inhibits the hydrolysis of 4-methylumbelliferyl-β-D-glucuronide (4Mu-GlcU) . It is also a substrate for hydrolysis by Klotho-human IgG1 Fc protein (KLFc) .
Pharmacokinetics
It is known that the compound is soluble in warm water , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound’s action results in the competitive inhibition of the hydrolysis of 4Mu-GlcU and its being a substrate for hydrolysis by KLFc . This can lead to changes in the levels of these compounds in the body, potentially affecting various physiological processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in warm water suggests that temperature could impact its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Estriol 3-(beta-D-glucuronide) sodium salt plays a significant role in biochemical reactions. It is formed from estriol by the UDP-glucuronosyltransferase (UGT) isoform UGT1A10 . It competitively inhibits the hydrolysis of 4-methylumbelliferyl-β-D-glucuronide (4Mu-GlcU) and is a substrate for hydrolysis by Klotho-human IgG1 Fc protein (KLFc) .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It binds to basolateral and canalicular liver plasma membranes with Kd values of 85 and 164 µM, respectively
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. It binds to basolateral and canalicular liver plasma membranes . It also competitively inhibits the hydrolysis of 4Mu-GlcU and is a substrate for hydrolysis by KLFc .
Temporal Effects in Laboratory Settings
It is known that it is stable and does not degrade easily
Metabolic Pathways
This compound is involved in the metabolic pathway of estriol. It is formed from estriol by the UGT isoform UGT1A10
Transport and Distribution
This compound binds to basolateral and canalicular liver plasma membranes This suggests that it may be transported and distributed within cells and tissues via these membranes
Preparation Methods
Synthetic Routes and Reaction Conditions
Estriol 3-(beta-D-glucuronide) sodium salt is synthesized through the glucuronidation of estriol. The process involves the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to estriol . The reaction typically occurs under physiological conditions, with the presence of the enzyme and the substrate.
Industrial Production Methods
Industrial production of this compound involves the use of recombinant UGT enzymes to catalyze the glucuronidation reaction. The process is carried out in bioreactors under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Estriol 3-(beta-D-glucuronide) sodium salt undergoes various chemical reactions, including hydrolysis and competitive inhibition. It competitively inhibits the hydrolysis of 4-methylumbelliferyl-beta-D-glucuronide and is a substrate for hydrolysis by Klotho-human IgG1 Fc protein .
Common Reagents and Conditions
The hydrolysis reactions typically involve enzymes such as beta-glucuronidase. The conditions for these reactions are usually mild, occurring at physiological pH and temperature .
Major Products Formed
The major products formed from the hydrolysis of this compound include estriol and glucuronic acid .
Scientific Research Applications
Estriol 3-(beta-D-glucuronide) sodium salt has several scientific research applications:
Chemistry: It is used as a substrate in enzymatic studies to understand the activity of UDP-glucuronosyltransferases.
Biology: The compound is used to study the binding properties of glucuronides to liver plasma membranes.
Medicine: It is used in research related to hormone replacement therapy and the metabolism of estrogens.
Industry: The compound is used in the development of assays for the detection of glucuronidase activity.
Comparison with Similar Compounds
Estriol 3-(beta-D-glucuronide) sodium salt is similar to other estrogen metabolites such as estradiol 3-(beta-D-glucuronide) and estrone 3-(beta-D-glucuronide). it is unique in its specific binding properties and its role in the metabolism of estriol . The similar compounds include:
- Estradiol 3-(beta-D-glucuronide)
- Estrone 3-(beta-D-glucuronide)
This compound stands out due to its specific interactions with liver plasma membranes and its role in the competitive inhibition of glucuronide hydrolysis .
Properties
CAS No. |
15087-06-6 |
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Molecular Formula |
C24H31NaO9 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C24H32O9.Na/c1-24-7-6-13-12-5-3-11(32-23-19(28)17(26)18(27)20(33-23)22(30)31)8-10(12)2-4-14(13)15(24)9-16(25)21(24)29;/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31);/q;+1/p-1/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23-,24+;/m1./s1 |
InChI Key |
FLBRXKAJFFYOFP-NPSQBYGWSA-M |
SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O.[Na] |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |
Synonyms |
16α,17β-Dihydroxyestra-1,3,5(10)-trien-3-yl β-D-Glucopyranosiduronic Acid Monosodium Salt; 3-(β-D-Glucopyranuronosyloxy)-estra-1,3,5(10)-triene-16α,17β-diol Monosodium Salt; Estriol Sodium 3-Glucuronate; Sodium (2S,3S,4S,5R,6S)-6-(((8R,9S,13S,14S,16R |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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